molecular formula C8H11N3O B1392917 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 944902-70-9

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B1392917
CAS No.: 944902-70-9
M. Wt: 165.19 g/mol
InChI Key: FAQYDZRQALQEDF-UHFFFAOYSA-N
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Description

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a methoxy group at the 4-position

Biochemical Analysis

Biochemical Properties

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can alter metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets . This binding can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can result in altered energy production, biosynthesis, and degradation processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reaction conditions and optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrido[4,3-d]pyrimidine core.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be compared with other similar compounds, such as:

These compounds share the pyrido[4,3-d]pyrimidine core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQYDZRQALQEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-70-9
Record name 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

250 mL flask was charged with 6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (4.08 g, 16.0 mmol), 10% palladium on charcoal (400 mg) and methanol (100 mL). The reaction was evacuated and purged with hydrogen three times, and hydrogenated (1 atm) overnight. The mixture was filtered through a “Dry disk” membrane filter, and concentrated in vacuo to give an orange oil (2.56 g).
Name
6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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